![molecular formula C10H11BrN2O5 B13685074 Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with bromine, methyl, and nitro groups, and an ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate typically involves multiple steps. One common method starts with the nitration of 4-methyl-2-pyridinol to introduce the nitro group. This is followed by bromination to add the bromine atom at the 5-position. The final step involves the esterification of the hydroxyl group with ethyl bromoacetate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 5-Amino-4-methyl-3-nitro-2-pyridyl derivatives.
Hydrolysis: 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the ester moiety may facilitate cellular uptake and metabolism.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate can be compared with other pyridine derivatives and esters:
Ethyl 2-[(4-Methyl-3-nitro-2-pyridyl)oxy]acetate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its physical properties and reactivity.
2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetic acid: The free acid form, which may have different solubility and reactivity compared to the ester.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11BrN2O5 |
|---|---|
Poids moléculaire |
319.11 g/mol |
Nom IUPAC |
ethyl 2-(5-bromo-4-methyl-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C10H11BrN2O5/c1-3-17-8(14)5-18-10-9(13(15)16)6(2)7(11)4-12-10/h4H,3,5H2,1-2H3 |
Clé InChI |
UCFVHXYCXZXDHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=NC=C(C(=C1[N+](=O)[O-])C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


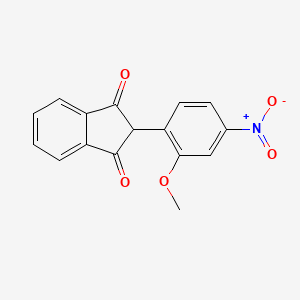
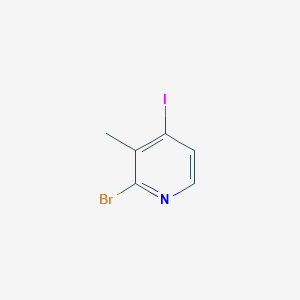
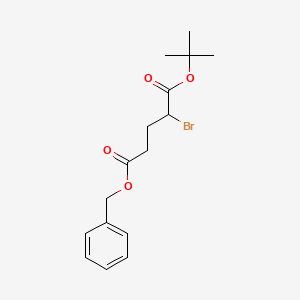
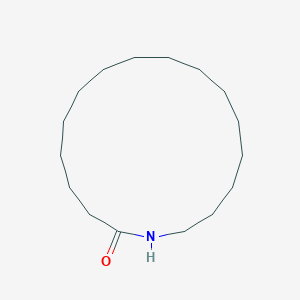
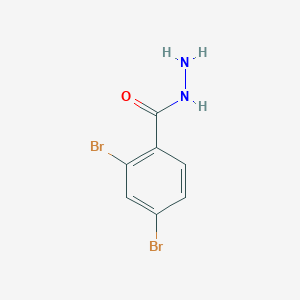

![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
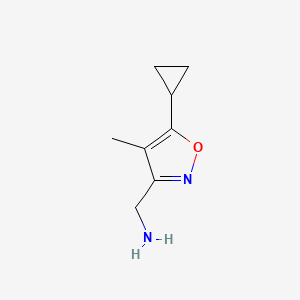

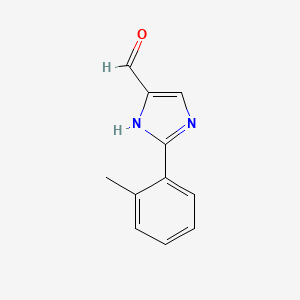
![(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one](/img/structure/B13685070.png)
![1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13685077.png)

